molecular formula C19H17BrClN6OP B13888461 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

Cat. No.: B13888461
M. Wt: 491.7 g/mol
InChI Key: NLDSSNDDYVVCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the bromo-indazole and dimethylphosphorylphenyl groups through nucleophilic substitution or coupling reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Automated Synthesis: Using robotic systems to handle complex multi-step reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or pyrimidine rings.

    Reduction: Reduction reactions could modify the functional groups, such as reducing the bromo group to a hydrogen.

    Substitution: Various substitution reactions can occur, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, particularly kinases.

Medicine

    Drug Development:

Industry

    Chemical Intermediates: Used in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action for compounds like 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-phenylpyrimidine-2,4-diamine
  • 2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine

Uniqueness

The presence of the dimethylphosphorylphenyl group may confer unique properties, such as increased binding affinity or selectivity for certain targets, compared to similar compounds.

Properties

Molecular Formula

C19H17BrClN6OP

Molecular Weight

491.7 g/mol

IUPAC Name

2-N-(3-bromo-2H-indazol-5-yl)-5-chloro-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H17BrClN6OP/c1-29(2,28)16-6-4-3-5-15(16)24-18-13(21)10-22-19(25-18)23-11-7-8-14-12(9-11)17(20)27-26-14/h3-10H,1-2H3,(H,26,27)(H2,22,23,24,25)

InChI Key

NLDSSNDDYVVCMG-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(NN=C4C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.